molecular formula C19H18N6O B4639326 7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4639326
M. Wt: 346.4 g/mol
InChI Key: PHZICMSKIIYDEX-UHFFFAOYSA-N
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Description

7-Cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. Its IUPAC name reflects the cyclohexyl substituent at position 7 and a pyridin-3-yl group at position 2 (Figure 1). The compound’s Registry Number (RN) is 945158-38-3 .

Properties

IUPAC Name

11-cyclohexyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-5-4-9-20-11-13)23-25(19)16(15)8-10-24(18)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZICMSKIIYDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrimidinones are a versatile class of heterocycles with diverse biological and electrochemical properties. Below, we compare the target compound with analogous derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name & Identifier Substituents Key Properties/Findings Reference
Target Compound : 7-Cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - Cyclohexyl (position 7)
- Pyridin-3-yl (position 2)
- High lipophilicity (predicted)
- No reported bioactivity
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one - 2-Hydroxyphenyl
- Methyl (position 7)
- Phenyl (position 1)
- IR: 3433 cm⁻¹ (OH), 1680 cm⁻¹ (C=O)
- Mp: 184°C
- Moderate antimicrobial activity
S1-TP: 5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one - Chloromethyl (position 5)
- 4-Methoxyphenyl (position 2)
- Electrochemically active: Oxidation peak at +1.2 V (vs. Ag/AgCl)
- Potential CNS drug candidate
7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - Amino (position 7)
- Methylfuran (position 5)
- Synthesized via hydrazine reflux
- Anti-ulcer activity (preliminary)
2-Amino-6-(3-chlorobenzyl)-5-hexyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 3-Chlorobenzyl (position 6)
- Hexyl (position 5)
- BMIM-PF6 ionic liquid used in synthesis
- Anticancer potential (in vitro)

Substituent-Driven Property Variations

  • Electrochemical Activity : Unlike S1-TP, S2-TP, and S3-TP (which show distinct oxidation/reduction peaks ), the target compound’s electrochemical behavior remains unstudied, highlighting a research gap.
  • Bioactivity: Hydroxyphenyl and chlorobenzyl substituents in and correlate with antimicrobial and anticancer activities, respectively.

Biological Activity

7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex fused ring system that includes pyridine, triazole, and pyrimidine moieties. Its molecular formula is C18_{18}H19_{19}N5_{5}O, with a molecular weight of approximately 325.38 g/mol. The presence of these heterocycles is often linked to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In particular, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, the compound's ability to inhibit CDK4 has been highlighted in patent literature as a mechanism for its potential effectiveness against cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in cellular signaling pathways. For example, inhibitors targeting p38 mitogen-activated protein kinase (MAPK) pathways have been developed from similar structural frameworks . This inhibition can lead to reduced inflammatory responses and potential therapeutic applications in diseases characterized by excessive inflammation.

Synthesis and Testing

A study synthesized several derivatives of triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications in the cyclohexyl group significantly influenced biological activity. Specific derivatives showed IC50_{50} values in the low micromolar range against human cancer cell lines .

Mechanistic Insights

Mechanistic studies using molecular docking simulations have provided insights into how these compounds interact with target proteins. For instance, binding affinity studies have shown that the triazole ring plays a critical role in stabilizing interactions with target enzymes .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AnticancerInhibition of CDK4
AntiviralPotential inhibition
Enzyme InhibitionTargeting MAPK
CytotoxicityIC50_{50} < 10 µM

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, often starting with aminotriazole derivatives and carbonyl-containing precursors. A representative method (adapted from Shah & Rojivadiya) involves:

Fusion of aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde (0.01 mol) in DMF for 10–12 minutes.

Cooling, methanol addition, and overnight crystallization.

Purification via ethanol recrystallization .
Optimization strategies include solvent selection (e.g., DMF vs. phosphorus oxychloride in reflux conditions ), stoichiometric adjustments, and temperature control. Yield improvements (>80%) are achievable by monitoring intermediates via TLC and optimizing recrystallization solvents.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending) .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons and cyclohexyl substituents. Variable-temperature NMR resolves dynamic tautomerism .
  • Mass spectrometry : To verify molecular ion peaks (e.g., m/z 533 observed in similar triazolopyrimidines ).
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols.
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability.

Q. How can researchers mitigate hazards during synthesis and handling?

  • Safety protocols : Use fume hoods, gloves, and eye protection.
  • Waste management : Neutralize acidic/byproduct streams before disposal .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent decomposition .
    No significant hazards are reported for structurally similar compounds, but assume reactivity due to the triazole core .

Q. What computational tools predict the compound’s physicochemical properties?

  • LogP/D solubility : Use MarvinSketch or ACD/Labs.
  • pKa prediction : SPARC or ChemAxon.
  • Docking studies : AutoDock Vina for target-binding affinity .
    Validate predictions with experimental HPLC retention times or shake-flask solubility tests.

Advanced Research Questions

Q. How can reaction pathways be modified to introduce diverse substituents for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the cyclohexyl group with cyclobutyl or aryl groups via nucleophilic substitution (e.g., using POCl₃ as a catalyst ).
  • Cross-coupling reactions : Suzuki-Miyaura to attach pyridinyl or heteroaromatic groups .
  • High-throughput screening : Use robotic liquid handlers to test 100+ derivatives in parallel.
    Track regioselectivity via LC-MS and compare yields (50–95% range expected) .

Q. How do contradictory bioactivity results across cell lines or assays arise, and how can they be resolved?

Contradictions may stem from:

  • Cell line heterogeneity : Validate targets via CRISPR knockouts or siRNA silencing.
  • Assay interference : Test for false positives (e.g., compound fluorescence in MTT assays) using label-free methods like RT-qPCR .
  • Metabolic stability : Perform hepatic microsome stability assays to rule out rapid degradation .

Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicology?

Adapt the INCHEMBIOL framework ():

Abiotic studies : Hydrolysis/photolysis rates under varying pH/UV conditions.

Biotic studies : Aerobic/anaerobic degradation using soil microcosms.

Toxicity tiers : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .
Model bioaccumulation potential using EPI Suite and compare with experimental BCF values.

Q. How can advanced spectral techniques resolve ambiguities in tautomeric or stereochemical configurations?

  • X-ray crystallography : Definitive proof of solid-state structure (e.g., triazole-pyrimidine fusion geometry ).
  • Dynamic NMR : Identify tautomers via temperature-dependent chemical shift changes.
  • DFT calculations : Compare computed ¹³C NMR shifts with experimental data to validate tautomer dominance .

Q. What strategies improve bioavailability and pharmacokinetics for in vivo studies?

  • Salt formation : Enhance solubility via hydrochloride or mesylate salts.
  • Prodrug design : Mask polar groups (e.g., esterify carboxylic acids) .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
    Validate with pharmacokinetic profiling (Cmax, t½) in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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